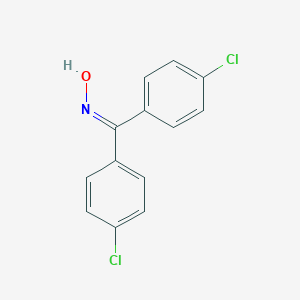
4,4'-Dichlorobenzophenone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dichlorobenzophenone oxime (DCPO) is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties, which make it useful for a variety of applications in the laboratory. In
Wissenschaftliche Forschungsanwendungen
4,4'-Dichlorobenzophenone oxime has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most promising applications of 4,4'-Dichlorobenzophenone oxime is as a reagent for the detection of metal ions. 4,4'-Dichlorobenzophenone oxime has been shown to selectively bind to certain metal ions, such as copper and nickel, which makes it useful for the detection and quantification of these ions in biological samples.
Wirkmechanismus
The mechanism of action of 4,4'-Dichlorobenzophenone oxime is not fully understood, but it is believed to involve the formation of a complex between 4,4'-Dichlorobenzophenone oxime and metal ions. This complex may then interact with other molecules in the biological system, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
4,4'-Dichlorobenzophenone oxime has been shown to have a variety of biochemical and physiological effects in vitro. For example, 4,4'-Dichlorobenzophenone oxime has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4,4'-Dichlorobenzophenone oxime has also been shown to induce oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4'-Dichlorobenzophenone oxime in lab experiments is its selectivity for certain metal ions. This makes it useful for the detection and quantification of these ions in biological samples. However, 4,4'-Dichlorobenzophenone oxime also has some limitations. For example, it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4,4'-Dichlorobenzophenone oxime. One area of interest is the development of new methods for the detection and quantification of metal ions using 4,4'-Dichlorobenzophenone oxime. Another area of interest is the study of the biochemical and physiological effects of 4,4'-Dichlorobenzophenone oxime in vivo, which may provide insight into its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 4,4'-Dichlorobenzophenone oxime and its interactions with other molecules in the biological system.
Conclusion:
In conclusion, 4,4'-Dichlorobenzophenone oxime is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of 4,4'-Dichlorobenzophenone oxime is relatively simple, and the compound can be produced in large quantities with high purity. 4,4'-Dichlorobenzophenone oxime has been shown to have a variety of applications in the laboratory, including as a reagent for the detection of metal ions. While there are some limitations to the use of 4,4'-Dichlorobenzophenone oxime in lab experiments, there are also many potential future directions for research on this compound.
Synthesemethoden
4,4'-Dichlorobenzophenone oxime can be synthesized through a reaction between 4,4’-dichlorobenzophenone and hydroxylamine hydrochloride. This reaction produces 4,4'-Dichlorobenzophenone oxime as a white crystalline solid, which can be purified through recrystallization. The synthesis of 4,4'-Dichlorobenzophenone oxime is relatively simple, and the compound can be produced in large quantities with high purity.
Eigenschaften
CAS-Nummer |
1714-50-7 |
|---|---|
Produktname |
4,4'-Dichlorobenzophenone oxime |
Molekularformel |
C13H9Cl2NO |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
N-[bis(4-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |
InChI-Schlüssel |
NAXFZIAEWOZCSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
1714-50-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



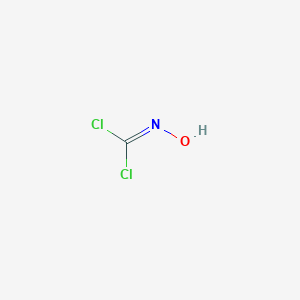

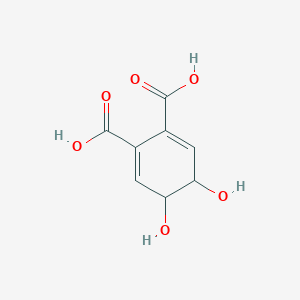

![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
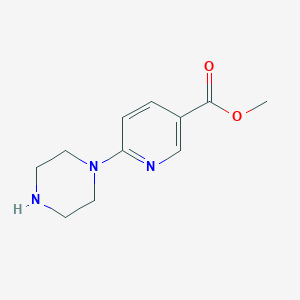


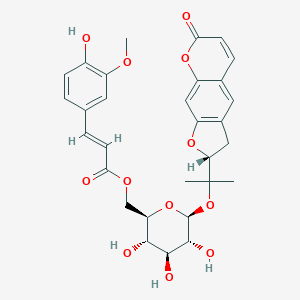
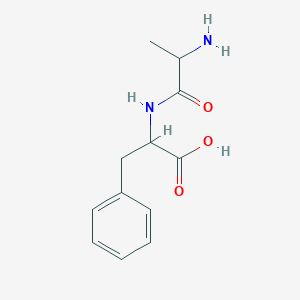
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)


